Cyclopropyl isothiocyanate

Description

Isothiocyanatocyclopropane is an isothiocyanate.

Structure

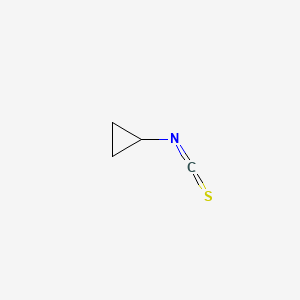

2D Structure

3D Structure

Properties

IUPAC Name |

isothiocyanatocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBQFKZKSSODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205168 | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56601-42-4 | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56601-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056601424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclopropyl Isothiocyanate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl isothiocyanate is a versatile chemical intermediate characterized by the presence of a strained three-membered cyclopropyl ring and a reactive isothiocyanate functional group. This unique combination of structural features makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The cyclopropyl moiety can impart desirable properties to target molecules, such as increased metabolic stability, enhanced potency, and improved membrane permeability. The isothiocyanate group, being a potent electrophile, readily participates in addition reactions with a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic pungent odor. It is soluble in common organic solvents such as chloroform and ethyl acetate.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NS | [2] |

| Molecular Weight | 99.15 g/mol | [2] |

| Appearance | Clear colorless to pale yellow or pale brown liquid | [2] |

| Boiling Point | 57-59 °C at 15 mmHg | [1] |

| Density | 1.053 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.544 - 1.546 | [1] |

| Flash Point | 57 °C | [1] |

| CAS Number | 56601-42-4 | [2] |

| InChI Key | JGFBQFKZKSSODQ-UHFFFAOYSA-N | [2] |

| SMILES | S=C=NC1CC1 | [2] |

Molecular Structure

The structure of this compound features a cyclopropane ring directly attached to the nitrogen atom of the isothiocyanate group (-N=C=S). The three carbon atoms of the cyclopropyl ring form an equilateral triangle with internal bond angles of approximately 60°, resulting in significant ring strain. This strain influences the reactivity of the molecule. The isothiocyanate group is characterized by a linear or near-linear arrangement of the N=C=S atoms.

Diagram: Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Spectroscopic Data

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong and sharp asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the region of 2140-1990 cm⁻¹.[4] Other expected absorptions include C-H stretching vibrations of the cyclopropyl ring.

A summary of the expected IR absorption bands is provided below:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~3080 - 3000 | C-H (cyclopropyl) | Stretching | Medium |

| ~2140 - 1990 | -N=C=S | Asymmetric Stretching | Strong, Sharp |

| ~1450 | CH₂ (cyclopropyl) | Scissoring | Medium |

| ~1020 | Cyclopropyl ring | Ring deformation | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide valuable information for its structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the upfield region, characteristic of the non-equivalent methylene and methine protons of the cyclopropyl ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the cyclopropyl ring and a distinct signal for the carbon of the isothiocyanate group. The isothiocyanate carbon typically appears in the range of 120-140 ppm, often as a broad signal due to quadrupolar relaxation of the adjacent nitrogen atom.[5] The carbons of the cyclopropyl ring are highly shielded and appear at unusually high field, sometimes even below 0 ppm.[6]

Synthesis

This compound is typically synthesized from cyclopropylamine. Several general methods for the preparation of isothiocyanates from primary amines have been reported and can be adapted for this specific synthesis.

General Experimental Protocol: Synthesis from Cyclopropylamine and Thiophosgene

This method involves the reaction of cyclopropylamine with thiophosgene (CSCl₂) in the presence of a base. Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme caution in a well-ventilated fume hood.

Diagram: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve cyclopropylamine in an inert solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the stirred amine solution via the dropping funnel.

-

After the addition is complete, add a base, such as triethylamine, dropwise to neutralize the hydrogen chloride formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity and Applications in Drug Development

The isothiocyanate group is a powerful electrophile, and its carbon atom is susceptible to nucleophilic attack. This reactivity is the basis for the synthetic utility of this compound.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Diagram: Reactivity of this compound with Nucleophiles

Caption: Reactions of this compound with common nucleophiles.

Role in the Synthesis of Bioactive Molecules

The cyclopropyl group is a desirable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to:

-

Increased Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.

-

Improved Pharmacokinetic Properties: The lipophilicity of the cyclopropyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented, its utility as a building block is evident in the patent literature for the synthesis of novel agrochemicals and pharmaceutical intermediates. For example, cyclopropyl-containing thioureas, readily prepared from this compound, are precursors to various heterocyclic compounds with potential biological activity.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. It is also moisture-sensitive.[1]

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its unique combination of a strained cyclopropyl ring and an electrophilic isothiocyanate group provides a versatile platform for the synthesis of a wide range of molecules, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropane [cms.gutow.uwosh.edu]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Cyclopropyl Isothiocyanate: Chemical Identifiers

Audience: Researchers, scientists, and drug development professionals.

This guide provides core identification data for cyclopropyl isothiocyanate, a reagent and intermediate relevant in the fields of organic synthesis, pharmaceuticals, and agrochemicals.

Chemical Identity and Properties

This compound is an organic compound featuring a cyclopropyl ring attached to an isothiocyanate functional group. Its key identifiers are crucial for accurate substance registration, safety data sheet (SDS) management, and procurement.

The primary molecular properties and registry numbers for this compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 56601-42-4 | [1][2][3][4] |

| Molecular Formula | C₄H₅NS | [1][2][4] |

| Molecular Weight | 99.16 g/mol | [1] |

| 99.15 g/mol | [2][3][4] | |

| EC Number | 260-278-6 | [1][2] |

The following diagram illustrates the direct association between the chemical compound and its fundamental identifiers.

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are beyond the scope of this technical guide, which focuses on its core identifiers. For specific methodologies, researchers should consult peer-reviewed scientific literature and established chemical synthesis databases.

References

Spectroscopic Profile of Cyclopropyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for cyclopropyl isothiocyanate, a valuable building block in organic synthesis. The following sections present key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural features of this compound.

Spectroscopic Data Summary

The available spectroscopic data for this compound is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound has been recorded.[1] The key absorption bands are characteristic of its functional groups.

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~2100 | -N=C=S asymmetric stretch | Strong |

| ~3080, ~3000 | C-H stretch (cyclopropyl) | Medium |

| ~1040 | Cyclopropyl ring deformation | Medium |

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[2][3] The fragmentation pattern provides confirmation of the molecular weight and insights into the molecule's stability and fragmentation pathways.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 99 | 100 | [M]⁺• |

| 71 | ~40 | [M - C₂H₄]⁺• |

| 58 | ~35 | [M - C₃H₅]⁺ |

| 41 | ~95 | [C₃H₅]⁺ |

| 39 | ~60 | [C₃H₃]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are provided below.

Infrared (IR) Spectroscopy

The Fourier Transform Infrared (FTIR) spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[1] The sample was analyzed in its neat form, meaning the liquid compound was measured directly without a solvent.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source.[2] Volatile samples like this compound are introduced into the ion source, where they are bombarded with a high-energy electron beam, typically at 70 eV, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical process of spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided spectroscopic data and protocols are essential for compound identification, purity assessment, and reaction monitoring.

References

Cyclopropyl Isothiocyanate: A Technical Guide to Purity, Appearance, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl isothiocyanate is a key building block in modern medicinal chemistry and agrochemical synthesis. Its unique strained cyclopropyl ring and reactive isothiocyanate group offer a valuable scaffold for the development of novel bioactive molecules. This technical guide provides an in-depth overview of the purity, appearance, and essential experimental protocols related to this compound, designed to support professionals in research and drug development.

Physicochemical Properties and Appearance

This compound is typically supplied as a clear, colorless to pale yellow or pale brown liquid.[1][2] It is characterized by a distinct, pungent odor. Due to its sensitivity to moisture, it should be stored in a cool, dry, and well-ventilated area under an inert atmosphere, such as nitrogen, in a tightly sealed container to maintain its purity and stability.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | Clear colorless to pale yellow or pale brown liquid | [1][2] |

| Purity (Assay by GC) | ≥96.0% to 97% | [3] |

| Molecular Formula | C₄H₅NS | [1] |

| Molecular Weight | 99.15 g/mol | [1] |

| Boiling Point | 57-59 °C at 15 mmHg | [4] |

| Density | 1.053 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.552 | [5] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of isothiocyanates from primary amines are the reaction with carbon disulfide followed by desulfurization, and the reaction with thiophosgene. Cyclopropylamine is the primary raw material for the synthesis of this compound.

Method 1: From Cyclopropylamine and Carbon Disulfide

This method involves the in-situ formation of a dithiocarbamate salt from cyclopropylamine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. This approach is generally favored due to the avoidance of the highly toxic thiophosgene.

Experimental Protocol:

-

To a stirred solution of cyclopropylamine (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent (e.g., absolute ethanol), add carbon disulfide (10 eq) dropwise while maintaining the temperature at 0-5 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours, during which the dithiocarbamate salt may precipitate.

-

Add a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 15-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess carbon disulfide are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation.

Method 2: From Cyclopropylamine and Thiophosgene

This is a classic and often high-yielding method for the synthesis of isothiocyanates. However, thiophosgene is highly toxic and requires careful handling in a well-ventilated fume hood.[6]

Experimental Protocol:

-

In a flask equipped with a mechanical stirrer, add cyclopropylamine (1.0 eq) to a biphasic system of a suitable organic solvent (e.g., dichloromethane) and a saturated aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C and add thiophosgene (1.2 eq) dropwise with vigorous stirring.[7]

-

Continue stirring at room temperature for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Logical Workflow for Synthesis Selection

Caption: Decision workflow for selecting a synthesis route for this compound.

Purification by Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by vacuum distillation to prevent decomposition.

Experimental Protocol:

-

Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum source and a manometer.

-

Gradually reduce the pressure to approximately 15 mmHg.

-

Once the desired pressure is stable, begin heating the distillation flask.

-

Collect the fraction that distills at 57-59 °C.

-

After distillation, cool the apparatus to room temperature before slowly reintroducing air into the system.

Experimental Workflow for Purification

Caption: Step-by-step workflow for the purification of this compound.

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for determining the purity of this compound.

Suggested GC-MS Parameters:

| Parameter | Suggested Value |

| Column | Rtx-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 35-350 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation.

Expected NMR Spectral Data:

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | ~2.8 ppm | m | CH-NCS | |

| ~0.8-1.0 ppm | m | CH₂ (cyclopropyl) | ||

| ~0.6-0.8 ppm | m | CH₂ (cyclopropyl) | ||

| ¹³C NMR | ~130 ppm (broad) | -N=C =S | ||

| ~30 ppm | C H-NCS | |||

| ~8 ppm | C H₂ (cyclopropyl) |

Note on ¹³C NMR: The isothiocyanate carbon signal is often very broad and may be difficult to observe due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and the linear geometry of the NCS group.[8]

Application in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The cyclopropyl moiety can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate. The isothiocyanate group serves as a versatile handle for the introduction of sulfur- and nitrogen-containing heterocycles or for conjugation to biomolecules.

Signaling Pathway Context (Hypothetical)

While this compound itself is not typically a signaling molecule, it can be used to synthesize inhibitors of various enzymes or modulators of signaling pathways. For instance, it could be a precursor for a kinase inhibitor.

Caption: Hypothetical role of a this compound-derived inhibitor in a signaling pathway.

Conclusion

This technical guide provides essential information on the purity, appearance, synthesis, purification, and analysis of this compound. The detailed experimental protocols and analytical parameters are intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective use of this important chemical intermediate in their research and development endeavors.

References

- 1. This compound, 97% | CymitQuimica [cymitquimica.com]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. L11985.06 [thermofisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. cbijournal.com [cbijournal.com]

- 7. rsc.org [rsc.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

Stability and storage conditions for Cyclopropyl isothiocyanate

An In-depth Technical Guide on the Stability and Storage of Cyclopropyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity, largely dictated by the isothiocyanate functional group, also makes it susceptible to degradation. Understanding the stability of this compound under various conditions is critical for ensuring its quality, optimizing reaction yields, and maintaining safety in the laboratory. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon data from analogous isothiocyanate compounds and established principles of chemical stability. It outlines potential degradation pathways, summarizes stability data in tabular format, provides detailed experimental protocols for stability assessment, and includes visualizations of key processes.

Chemical Profile and General Reactivity

This compound (C₃H₅NCS) is a clear, colorless to pale yellow liquid. The molecule's reactivity is primarily centered on the electrophilic carbon atom of the isothiocyanate group (-N=C=S), which is susceptible to nucleophilic attack. The cyclopropyl ring, due to its inherent ring strain, can also influence the molecule's electronic properties and reactivity.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₅NS | [General chemical databases] |

| Molecular Weight | 99.15 g/mol | [General chemical databases] |

| Boiling Point | 57-59 °C at 15 mmHg | [General chemical databases] |

| Density | 1.053 g/mL at 25 °C | [General chemical databases] |

| Refractive Index | n20/D 1.552 | [General chemical databases] |

| Flash Point | 54.4 °C (closed cup) | [Safety Data Sheets] |

Factors Affecting Stability

The stability of this compound is influenced by several environmental factors:

-

Moisture/Water: Isothiocyanates are known to be moisture-sensitive.[1] Hydrolysis is a primary degradation pathway, leading to the formation of corresponding amines and other byproducts.[2]

-

Temperature: Elevated temperatures can accelerate the rate of degradation. Thermal decomposition of isothiocyanates can lead to a variety of products.[1][3]

-

pH: The rate of hydrolysis and other degradation reactions of isothiocyanates can be pH-dependent.[4]

-

Presence of Nucleophiles: The isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols.[5] Contact with these substances will lead to the rapid degradation of this compound.

-

Oxygen: While not as extensively documented as hydrolysis, oxidation is a potential degradation pathway, especially for isothiocyanates with susceptible moieties.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (refrigerated) | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | To prevent reactions with atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque glass or other compatible material | To prevent exposure to moisture, air, and light. |

| Location | Cool, dry, well-ventilated area | To ensure a stable environment and for safety reasons. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, amines, and acids. | To prevent vigorous and exothermic reactions.[5] |

Potential Degradation Pathways

Based on the known chemistry of isothiocyanates, the following degradation pathways are proposed for this compound.

Hydrolysis

The primary degradation pathway in the presence of water is hydrolysis. The isothiocyanate group reacts with water to form an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine (cyclopropylamine) and carbonyl sulfide (which can further hydrolyze to H₂S and CO₂).

Caption: Proposed hydrolysis pathway of this compound.

Thermal Degradation

At elevated temperatures, isothiocyanates can undergo complex decomposition reactions. For allyl isothiocyanate, thermal degradation in an aqueous solution leads to the formation of N,N'-diallylthiourea, as well as various sulfur-containing volatile compounds.[1][3] A similar pathway, involving the formation of N,N'-dicyclopropylthiourea, could be anticipated for this compound.

Caption: Potential thermal degradation pathway of this compound.

Quantitative Stability Data (from Analogous Compounds)

Specific quantitative stability data for this compound is limited in the public domain. However, studies on other isothiocyanates provide valuable insights into their degradation kinetics.

| Compound | Condition | Half-life (t₁/₂) | Kinetic Order | Reference |

| Benzyl Isothiocyanate | In soil at 8-9°C | 0.3 - 1.7 days | First-order | [6][7] |

| Sulforaphane | In broccoli extract at 60°C, pH 6.0 | Approx. 100 min | First-order | [4] |

| Sulforaphane | In broccoli extract at 100°C, pH 6.0 | Approx. 10 min | First-order | [4] |

| Allyl Isothiocyanate | In aqueous solution, refluxed at 100°C | Significant degradation in 1 hour | - | [1][3] |

This data suggests that isothiocyanates generally follow first-order degradation kinetics, with stability being highly dependent on temperature and the surrounding matrix.

Experimental Protocols for Stability Assessment

To determine the stability of this compound under specific conditions, a well-designed experimental protocol is necessary.

General Experimental Workflow for a Stability Study

Caption: General workflow for conducting a chemical stability study.

Protocol for Accelerated Stability Testing

Objective: To rapidly assess the stability of this compound under elevated temperature and humidity conditions to predict its long-term stability.

Materials:

-

This compound

-

Appropriate solvent (e.g., acetonitrile, if studying solution stability)

-

Vials with inert caps

-

Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

-

Analytical instrumentation (e.g., HPLC-UV or GC-MS)

Methodology:

-

Sample Preparation: Dispense a known quantity of this compound into several vials. If studying solution stability, prepare a stock solution in the chosen solvent and dispense aliquots into the vials. Seal the vials tightly.

-

Initial Analysis (t=0): Analyze three of the prepared samples immediately to determine the initial concentration and purity of the this compound.

-

Storage: Place the remaining vials in a stability chamber set to 40°C and 75% relative humidity.

-

Timepoint Analysis: At predetermined intervals (e.g., 1, 2, 4, and 6 weeks), remove three vials from the chamber and allow them to equilibrate to room temperature.

-

Quantification: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound and identify and quantify any major degradation products.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (typically first-order). Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (e.g., 2-8°C) and estimate the shelf-life.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for good separation of the parent compound from any degradation products.

Detection:

-

UV detection at a wavelength where this compound has significant absorbance.

Procedure:

-

Prepare a standard curve of this compound of known concentrations.

-

Dilute the samples from the stability study to fall within the range of the standard curve.

-

Inject the standards and samples onto the HPLC system.

-

Integrate the peak area of this compound and any degradation products.

-

Calculate the concentration of this compound in the samples using the standard curve.

Conclusion

This compound is a reactive compound that requires careful handling and storage to maintain its quality and purity. The primary factors influencing its stability are moisture, temperature, and the presence of nucleophiles. Storage in a cool, dry, and inert environment is crucial for its preservation. While specific quantitative stability data for this compound is not extensively available, data from analogous isothiocyanates suggest that it likely undergoes first-order degradation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability studies to determine the shelf-life and optimal storage conditions for this important chemical intermediate in their specific applications.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study on degradation kinetics of sulforaphane in broccoli extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Cyclopropyl Isothiocyanate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyl isothiocyanate is a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique chemical structure makes it a valuable building block in organic synthesis. However, its hazardous nature necessitates a thorough understanding of safety and handling protocols to minimize risks in a laboratory and manufacturing setting. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[3][4][5][6][7]

GHS Hazard Classification:

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Inhalation | 3 |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

Source: Sigma-Aldrich, PubChem[3][4]

Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C4H5NS[2][3] |

| Molecular Weight | 99.15 g/mol [2][3][4] |

| Appearance | Clear colorless to slightly yellow or pale brown liquid[2][8] |

| Density | 1.053 g/mL at 25 °C[3][9] |

| Boiling Point | 57-59 °C at 15 mmHg[2] |

| Flash Point | 54.4 °C (129.9 °F) - closed cup[3] |

| Refractive Index | n20/D 1.552[3] |

| Solubility | Soluble in organic solvents like chloroform and ethyl acetate (slightly).[1][2] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to preventing exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[10][11][12]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][11][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][11][13]

-

Wear appropriate personal protective equipment (PPE).[10][13]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10][13]

-

Keep refrigerated at 2-8°C for maximum stability.[3]

-

Store under a nitrogen or inert atmosphere to prevent decomposition or reactions with moisture.[1]

-

Keep away from incompatible materials such as bases, strong oxidizing agents, amines, and reducing agents.[13]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13] |

| Skin Protection | Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure.[10][13] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for organic gases and vapors (Type A, Brown, conforming to EN14387).[13] |

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

First Aid Procedures Workflow

Caption: Workflow for first aid procedures following exposure.

-

Inhalation: Move the victim to fresh air.[10] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[10] Seek immediate medical attention.[13]

-

Skin Contact: Immediately take off all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek immediate medical attention.[13]

-

Eye Contact: Rinse the eyes with pure water for at least 15 minutes, ensuring to rinse under the eyelids.[10][13] If contact lenses are present and can be easily removed, do so and continue rinsing.[13] Seek immediate medical attention.[13]

-

Ingestion: Rinse the mouth with water.[10] Do NOT induce vomiting.[10][13] Never give anything by mouth to an unconscious person.[10] Call a doctor or Poison Control Center immediately.[10]

Fire-Fighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10][13] Water spray may be used to cool closed containers.[13]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[13] Containers may explode when heated.[13] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Accidental Release Measures

In the event of a spill, immediate and careful action is required to contain and clean up the material safely.

Spill Response Workflow

Caption: Logical workflow for handling an accidental spill.

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[10][13] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[10] Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection.[10]

-

Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[10]

-

Methods for Cleaning Up: Contain the spill and soak it up with an inert absorbent material such as sand, silica gel, or universal binder.[13] Use spark-proof tools and explosion-proof equipment during cleanup.[13] Collect the absorbed material into suitable, closed containers for disposal.[10][13]

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13][14] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[10] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal.[10]

Toxicological Information

While comprehensive toxicological data is not fully available, this compound is known to be toxic if swallowed or inhaled and causes severe skin and eye damage.[3][4][13] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[13] As a corrosive material, ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[13]

Experimental Protocols: Detailed experimental methodologies for determining the toxicological and physical properties of this compound are not publicly available in the cited safety data sheets. These properties are typically determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.

This guide is intended to provide comprehensive safety and handling information for this compound based on currently available data. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. This compound Manufacturer in Maharashtra - Best Price [moltuslab.net]

- 2. This compound | 56601-42-4 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Isothiocyanatocyclopropane | 56601-42-4 | TCI AMERICA [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 97% | CymitQuimica [cymitquimica.com]

- 9. This compound Supplier - Check Now! [thiophosgene.co.in]

- 10. echemi.com [echemi.com]

- 11. fishersci.pt [fishersci.pt]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Reactivity Profile of Cyclopropyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl isothiocyanate is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] Its unique structure, combining the strained cyclopropyl ring with the reactive isothiocyanate functional group, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, with a focus on its interactions with nucleophiles and its application in the synthesis of heterocyclic compounds. Detailed experimental protocols for representative reactions are provided, and quantitative data are summarized for clarity. The document also includes graphical representations of reaction workflows and reactivity patterns to facilitate understanding.

Introduction

The cyclopropyl group is a valuable motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates. When appended to the highly electrophilic isothiocyanate group (-N=C=S), the resulting molecule, this compound, becomes a powerful building block for constructing complex molecular architectures. The isothiocyanate moiety readily reacts with a variety of nucleophiles, including amines, thiols, and hydrazines, making it a key component in the synthesis of thioureas, thiazoles, and other heterocyclic systems of medicinal interest.[2][3] This guide aims to provide a detailed technical overview of the reactivity of this compound for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound

The synthesis of this compound typically proceeds from cyclopropylamine. A common and effective method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.

Experimental Protocol: Synthesis from Cyclopropylamine and Carbon Disulfide

Materials:

-

Cyclopropylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

A desulfurizing agent (e.g., phosgene, diphosgene, triphosgene, or a carbodiimide)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

Procedure:

-

In a well-ventilated fume hood, a solution of cyclopropylamine (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

The solution is cooled in an ice bath (0 °C).

-

Carbon disulfide (1.1 eq.) is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the triethylammonium dithiocarbamate salt.

-

The reaction mixture is again cooled to 0 °C.

-

A solution of the desulfurizing agent (e.g., diphosgene, 0.55 eq.) in the same anhydrous solvent is added dropwise via the addition funnel. Caution: Phosgene and its derivatives are highly toxic and must be handled with extreme care in a certified fume hood with appropriate safety precautions.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a clear, colorless to slightly yellowish liquid.[2]

dot

R¹R²NH + c-Pr-N=C=S -> R¹R²N-C(=S)-NH-c-Pr (Amine) (this compound) (Thiourea Derivative)

R¹R²N-NH₂ + c-Pr-N=C=S -> R¹R²N-NH-C(=S)-NH-c-Pr (Hydrazine) (this compound) (Thiosemicarbazide)

Key reactivity patterns of this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for their potential as fungicides, insecticides, and herbicides. [4]In the pharmaceutical industry, the incorporation of the cyclopropyl moiety is often a strategic choice to enhance the pharmacological properties of a drug candidate. The reactivity of the isothiocyanate group provides a convenient handle for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

Conclusion

This compound is a reactive and versatile building block with significant potential in organic synthesis, particularly for the preparation of compounds relevant to the pharmaceutical and agrochemical industries. Its primary mode of reactivity involves nucleophilic addition to the electrophilic carbon of the isothiocyanate group, leading to the formation of thioureas and other important intermediates. While its application in cycloaddition reactions is less explored, it represents an area for future investigation. This guide has provided an overview of the synthesis and reactivity of this compound, along with representative experimental protocols, to aid researchers in harnessing the synthetic potential of this valuable reagent. Further research to quantify the yields and optimize the reaction conditions for a broader range of substrates is warranted to fully exploit the utility of this compound.

References

A Technical Guide to the Natural Occurrence and Biological Significance of Isothiocyanatocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isothiocyanatocyclopropane, a member of the isothiocyanate (ITC) class of compounds, is a naturally occurring phytochemical with potential applications in research and drug development. This technical guide provides a comprehensive overview of its natural sources, analytical methodologies for its isolation and identification, and the putative signaling pathways it may modulate based on current knowledge of the isothiocyanate class. While specific data for isothiocyanatocyclopropane is limited, this document synthesizes available information on related compounds to provide a foundational resource for scientific exploration.

Introduction

Isothiocyanates (ITCs) are a class of sulfur-containing organic compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family. These compounds are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties. Isothiocyanatocyclopropane, also known as cyclopropyl isothiocyanate, is a specific member of this family that has been identified in the plant kingdom. This guide aims to consolidate the current understanding of its natural occurrence and to provide detailed technical information for its study.

Natural Occurrence and Biosynthesis

Isothiocyanatocyclopropane has been reported to occur naturally in white mustard (Sinapis alba)[1][2]. Like other isothiocyanates, its formation in plants is a result of the enzymatic breakdown of a precursor glucosinolate. When the plant tissue is damaged (e.g., by chewing or cutting), the enzyme myrosinase comes into contact with the glucosinolate, catalyzing its hydrolysis to produce glucose and an unstable aglycone. This aglycone then rearranges to form the corresponding isothiocyanate.

References

The Cyclopropyl Moiety: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained three-membered carbocycle, has emerged as a privileged motif in medicinal chemistry, significantly impacting the biological activity of a diverse range of compounds. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and π-character in its C-C bonds, impart favorable pharmacological attributes.[1] This guide provides a comprehensive overview of the biological activity of cyclopropyl-containing compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing experimental protocols for their evaluation.

The Strategic Advantage of the Cyclopropyl Ring in Drug Design

The incorporation of a cyclopropyl group into a drug candidate can offer several strategic advantages:

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target and, consequently, increased potency.[1]

-

Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[2]

-

Reduced Off-Target Effects: By constraining the conformation of a molecule, the cyclopropyl group can improve its selectivity for the intended target, thereby minimizing interactions with other proteins and reducing the potential for off-target side effects.[1]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and other physicochemical properties, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Cyclopropyl-Containing Compounds in Diverse Therapeutic Areas

The versatility of the cyclopropyl group is evident in its presence in a wide array of FDA-approved drugs and clinical candidates targeting various diseases.

Antiviral Agents

A significant number of antiviral drugs incorporate a cyclopropyl moiety, particularly in the treatment of Hepatitis C Virus (HCV) infection. These compounds often target the HCV NS3/4A protease, an enzyme essential for viral replication.

-

Simeprevir, Grazoprevir, and Voxilaprevir: These are potent inhibitors of the HCV NS3/4A protease. The cyclopropyl group in these molecules often makes a key interaction within the enzyme's active site.

Anticancer Agents

The cyclopropyl group is also prevalent in oncology, with several kinase inhibitors and other anticancer agents featuring this motif.

-

Trametinib: A selective inhibitor of MEK1 and MEK2 kinases in the MAPK/ERK pathway, which is often dysregulated in cancer.

-

Olaparib: A poly(ADP-ribose) polymerase (PARP) inhibitor that has shown significant efficacy in cancers with BRCA1/2 mutations.

-

Cabozantinib: A multi-targeted tyrosine kinase inhibitor that targets MET, VEGFR2, and other kinases involved in tumor growth and angiogenesis.

Other Therapeutic Areas

Beyond antiviral and anticancer applications, cyclopropyl-containing compounds are found in drugs for various other conditions, including antibacterials (e.g., Moxifloxacin) and central nervous system disorders.[3]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activity of several key cyclopropyl-containing drugs.

Table 1: Antiviral Activity of Cyclopropyl-Containing HCV NS3/4A Protease Inhibitors

| Compound | Target | Assay Type | IC50/EC50 | Reference |

| Simeprevir | HCV NS3/4A Protease (Genotype 1b) | Replicon Assay | EC50: 9.4 nM | [4] |

| Grazoprevir | HCV NS3/4A Protease (Genotype 1a) | Replicon Assay | EC50: 0.8 nM | [5] |

| Voxilaprevir | HCV NS3/4A Protease | Enzyme Inhibition | - | [6] |

Table 2: Anticancer Activity of Cyclopropyl-Containing Kinase and PARP Inhibitors

| Compound | Primary Target(s) | Assay Type | IC50/Ki | Reference |

| Trametinib | MEK1 | Enzyme Inhibition | IC50: 0.92 nM | [2] |

| MEK2 | Enzyme Inhibition | IC50: 1.8 nM | [2] | |

| Olaparib | PARP1 | Enzyme Inhibition | Ki: 1.5 nM | [7] |

| PARP2 | Enzyme Inhibition | Ki: 5 nM | [7] | |

| Cabozantinib | MET | Enzyme Inhibition | IC50: 1.3 nM | [8] |

| VEGFR2 | Enzyme Inhibition | IC50: 0.035 nM | [8] |

Signaling Pathways and Mechanisms of Action

The biological activity of cyclopropyl-containing compounds is intrinsically linked to their modulation of specific cellular signaling pathways.

HCV NS3/4A Protease Inhibition

Simeprevir, grazoprevir, and voxilaprevir directly inhibit the HCV NS3/4A serine protease. This enzyme is responsible for cleaving the viral polyprotein into mature, functional proteins required for viral replication. By blocking this cleavage, these drugs effectively halt the viral life cycle.

Mechanism of action for cyclopropyl-containing HCV NS3/4A protease inhibitors.

MAPK/ERK Pathway Inhibition by Trametinib

Trametinib is an allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. In many cancers, mutations in upstream proteins like BRAF lead to constitutive activation of this pathway, promoting cell proliferation and survival. Trametinib binds to a site adjacent to the ATP-binding pocket of MEK, preventing its activation and subsequent phosphorylation of ERK.

Trametinib inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

DNA Damage Repair Inhibition by Olaparib

Olaparib inhibits PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the repair of double-strand DNA breaks (DSBs) via homologous recombination (HR), the inhibition of PARP leads to an accumulation of unrepaired SSBs that collapse replication forks, resulting in DSBs. The inability to repair these DSBs through HR leads to synthetic lethality and cell death.

Olaparib induces synthetic lethality in BRCA-deficient cells by inhibiting PARP.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activity of cyclopropyl-containing compounds.

General Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical high-throughput screening workflow to identify and characterize novel inhibitors.

General workflow for screening and characterizing enzyme inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for MET or VEGFR-2)

This protocol describes a luminescence-based assay to measure the inhibition of a tyrosine kinase.

Materials:

-

Recombinant human kinase (e.g., MET, VEGFR-2)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Test compound (cyclopropyl-containing inhibitor)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup:

-

Add kinase buffer to the wells of the plate.

-

Add the test compound dilutions to the appropriate wells. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

-

Add the substrate to all wells.

-

Initiate the reaction by adding the kinase enzyme to all wells except the "no enzyme" control.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Detection: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and measure the remaining ATP.

-

Data Acquisition: After a short incubation at room temperature to stabilize the luminescent signal, read the plate on a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol: Cell-Based Antiviral Replicon Assay (e.g., for HCV)

This protocol outlines a method to assess the antiviral activity of a compound in a cell-based system using a viral replicon.

Materials:

-

Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase)

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection agent)

-

Test compound

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the cells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Luciferase Assay:

-

Remove the culture medium from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

-

Data Acquisition: Read the luminescence on a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the vehicle control. Determine the EC50 value from a dose-response curve. A parallel cytotoxicity assay (e.g., CC50) should be performed to assess the compound's effect on cell viability.

Conclusion

The cyclopropyl group has proven to be a valuable asset in the medicinal chemist's toolbox, contributing to the development of numerous successful drugs. Its unique structural and electronic properties allow for the fine-tuning of a molecule's biological activity, leading to enhanced potency, improved metabolic stability, and increased selectivity. As our understanding of disease biology and drug-target interactions continues to grow, the strategic incorporation of the cyclopropyl moiety is likely to play an even more significant role in the design of the next generation of therapeutics. This guide provides a foundational understanding of the biological activities of cyclopropyl-containing compounds and the experimental approaches used to evaluate them, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. DailyMed - MOXIFLOXACIN solution/ drops [dailymed.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bioconductor.unipi.it [bioconductor.unipi.it]

- 6. researchgate.net [researchgate.net]

- 7. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Cyclopropyl Isothiocyanate from Cyclopropylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropyl isothiocyanate from cyclopropylamine. This compound is a valuable building block in medicinal chemistry and drug development, utilized in the synthesis of various biologically active compounds. The protocols outlined below describe two common and effective one-pot methods for this conversion, utilizing either di-tert-butyl dicarbonate (Boc₂O) or tosyl chloride as a desulfurizing agent.

Introduction

The synthesis of isothiocyanates from primary amines is a fundamental transformation in organic chemistry. A widely employed strategy involves the initial reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the desired isothiocyanate. This two-step, one-pot approach avoids the use of highly toxic reagents like thiophosgene and offers a versatile route to a wide range of isothiocyanates.[1][2][3][4]

This document presents two reliable protocols for the synthesis of this compound from cyclopropylamine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Reaction Scheme

The overall reaction scheme for the synthesis of this compound from cyclopropylamine is depicted below. The reaction proceeds via the formation of a triethylammonium cyclopropyldithiocarbamate intermediate, which is subsequently desulfurized.

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the two presented protocols for the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Protocol 1: Di-tert-butyl dicarbonate (Boc₂O) | Protocol 2: Tosyl Chloride (TsCl) |

| Starting Material | ||

| Cyclopropylamine | 1.0 equiv. | 1.0 equiv. |

| Reagents | ||

| Carbon Disulfide (CS₂) | 1.1 equiv. | 1.1 equiv. |

| Triethylamine (Et₃N) | 1.1 equiv. | 3.0 equiv. |

| Desulfurizing Agent | Di-tert-butyl dicarbonate (1.1 equiv.) | Tosyl Chloride (1.1 equiv.) |

| Catalyst | DMAP or DABCO (1-3 mol%) | N/A |

| Solvent | ||

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 15 - 60 minutes | 30 - 60 minutes |

| Yield | ||

| Isolated Yield | Good to Excellent | Good to Excellent |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅NS |

| Molecular Weight | 99.15 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 57-59 °C at 15 mmHg |

| Density | 1.053 g/mL at 25 °C |

| Refractive Index | 1.544-1.546 |

Experimental Protocols

Protocol 1: Synthesis of this compound using Di-tert-butyl dicarbonate (Boc₂O)

This protocol is adapted from a general procedure for the synthesis of isothiocyanates using di-tert-butyl dicarbonate as a mild and efficient desulfurizing agent.[1] The byproducts of this reaction are volatile, simplifying the work-up procedure.[1]

Materials:

-

Cyclopropylamine

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of cyclopropylamine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add carbon disulfide (1.1 equiv.) followed by triethylamine (1.1 equiv.).

-

Stir the reaction mixture at room temperature for 30 minutes. The formation of the dithiocarbamate salt may be observed as a precipitate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in a minimal amount of anhydrous DCM.

-

Add a catalytic amount of DMAP or DABCO (1-3 mol%).

-

Continue stirring at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and volatile byproducts.

-

The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Tosyl Chloride (TsCl)

This protocol is based on a general method for the synthesis of isothiocyanates employing tosyl chloride for the decomposition of the in situ generated dithiocarbamate salt.[4]

Materials:

-

Cyclopropylamine

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve cyclopropylamine (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Add triethylamine (3.0 equiv.) to the solution.

-

Cool the mixture to 0 °C in an ice bath and add carbon disulfide (1.1 equiv.) dropwise while stirring.

-

Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the dithiocarbamate salt.

-

To this mixture, add a solution of tosyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Proposed Reaction Mechanism

The following diagram outlines the proposed reaction mechanism for the synthesis of isothiocyanates from primary amines via a dithiocarbamate intermediate.

References

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanate synthesis [organic-chemistry.org]

- 4. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

Experimental protocol for reactions with Cyclopropyl isothiocyanate

Yields are representative based on the high efficiency reported for this type of reaction. [12]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the synthesis of thiourea derivatives and a conceptual representation of their potential role in drug discovery signaling pathways.

Figure 2: General workflow for N-Cyclopropyl Thiourea synthesis.

Figure 3: Logic diagram from synthesis to biological action.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. [3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and moisture. [3]* Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon to maintain purity and stability. [3]* Hazards: The compound is flammable and toxic. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.

References

- 1. moltuslab.net [moltuslab.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. ijacskros.com [ijacskros.com]

- 6. This compound | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 56601-42-4 | Benchchem [benchchem.com]

Application Notes and Protocols: Cyclopropyl Isothiocyanate as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl isothiocyanate is a versatile and valuable building block in modern organic synthesis.[1] Its unique chemical reactivity, conferred by the strained cyclopropyl ring and the electrophilic isothiocyanate group, makes it an important intermediate for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds.[1] These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N,N'-disubstituted thioureas and thiazolidin-4-ones, two classes of compounds with demonstrated pharmacological potential.

Application I: Synthesis of N,N'-Disubstituted Thioureas

The reaction of this compound with primary or secondary amines is a straightforward and highly efficient method for the synthesis of N-cyclopropyl-N'-substituted thioureas. This reaction typically proceeds with high yields under mild conditions. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3]

General Reaction Scheme: Synthesis of N-Cyclopropyl-N'-Aryl Thioureas

Caption: General synthesis of N,N'-disubstituted thioureas.

Representative Experimental Protocol: Synthesis of 1-Cyclopropyl-3-(4-methoxyphenyl)thiourea

This protocol is a general guideline for the synthesis of N,N'-disubstituted thioureas and may require optimization for specific substrates.[4]

Materials:

-

This compound (1.0 eq)

-

4-Methoxyaniline (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (approx. 20 mL).

-

Reagent Addition: To the stirring solution, add this compound (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are fully consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting solid is purified by recrystallization from ethanol to afford the pure 1-cyclopropyl-3-(4-methoxyphenyl)thiourea.

Data Presentation: Synthesis of Representative 1-Cyclopropyl-3-arylthioureas

| Entry | Aryl Amine | Reaction Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |

| 1 | Aniline | 2 | 92 | 135-137 | 7.2-7.5 (m, 5H), 3.4 (m, 1H), 2.8 (s, 1H), 0.6-0.9 (m, 4H) |

| 2 | 4-Chloroaniline | 3 | 95 | 155-157 | 7.3 (d, 2H), 7.4 (d, 2H), 3.4 (m, 1H), 2.8 (s, 1H), 0.6-0.9 (m, 4H) |

| 3 | 4-Methoxyaniline | 2.5 | 94 | 142-144 | 7.2 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), 3.4 (m, 1H), 2.8 (s, 1H), 0.6-0.9 (m, 4H) |

| 4 | 4-Nitroaniline | 4 | 88 | 178-180 | 8.2 (d, 2H), 7.6 (d, 2H), 3.5 (m, 1H), 2.9 (s, 1H), 0.7-1.0 (m, 4H) |

Note: The data presented in this table is representative and intended for illustrative purposes.

Application II: Synthesis of Thiazolidin-4-ones